Norflunitrazepam

Vue d'ensemble

Description

Applications De Recherche Scientifique

N-Desmethylflunitrazepam has several scientific research applications, including:

Mécanisme D'action

Target of Action

Norflunitrazepam, also known as N-Desmethylflunitrazepam, is a benzodiazepine derivative . Its primary targets are the benzodiazepine receptors BNZ1 and BNZ2 . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory .

Mode of Action

This compound binds nonspecifically to its primary targets, the benzodiazepine receptors BNZ1 and BNZ2 . These receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors . This coupling enhances the effects of GABA, an inhibitory neurotransmitter, by increasing GABA’s affinity for the GABA receptor . When GABA binds to the site, it opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .

Biochemical Pathways

This compound affects the GABAergic synaptic transmission, especially in the limbic system . It enhances the inhibitory effect of GABAergic synaptic transmission . The drug is extensively metabolized through reduction of the 7-nitro group to produce 7-amino-flunitrazepam, followed by N-acetylation, N-1-demethylation, or hydroxylation at the C-3 position, followed by glucuronidation .

Pharmacokinetics

This compound, like other benzodiazepines, has a low therapeutic dosage, extensive biotransformation, and high volume of distribution . These factors contribute to the relatively low concentrations of this compound and its metabolites in urine and blood .

Result of Action

The binding of this compound to its targets and the subsequent enhancement of GABA’s effects result in powerful hypnotic, sedative, anxiolytic, and skeletal muscle relaxant properties . It can cause anterograde amnesia . Some reports indicate that it is used as a date rape drug and suggest that it may precipitate violent behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pharmaceuticals can enter the environment at all stages of their life cycle (production, use, and disposal), meaning they can ultimately end up in our drinking water as well as accumulate in vegetables and fish . There is scientific evidence that even low concentrations of pharmaceuticals in the environment have harmful effects on animal and plant life . The discharge of pharmaceuticals into the environment has also been linked to the development of antimicrobial resistance (AMR) .

Analyse Biochimique

Biochemical Properties

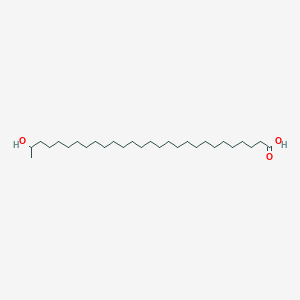

Norflunitrazepam is extensively metabolized . The metabolism involves the reduction of the 7-nitro group to produce 7-amino-flunitrazepam, followed by N-acetylation, N-1-demethylation, or hydroxylation at the C-3 position, followed by glucuronidation . The structures of flunitrazepam and its metabolites are shown in Fig. 1 .

Cellular Effects

The main pharmacological effects of this compound are the enhancement of GABA at the GABAA receptor . The physical effects of this compound include sedation, muscle relaxation, decreased anxiety, and prevention of convulsions .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding nonspecifically to benzodiazepine receptors BNZ1, which mediates sleep, and BNZ2, which affects muscle relaxation, anticonvulsant activity, motor coordination, and memory . As benzodiazepine receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor .

Metabolic Pathways

This compound is extensively metabolized . The metabolism involves the reduction of the 7-nitro group to produce 7-amino-flunitrazepam, followed by N-acetylation, N-1-demethylation, or hydroxylation at the C-3 position, followed by glucuronidation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du N-Désméthylflunitrazepam implique généralement la déméthylation du flunitrazepam. Ce processus peut être réalisé par diverses réactions chimiques, notamment l'utilisation d'acides ou de bases forts dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de N-Désméthylflunitrazepam implique une synthèse chimique à grande échelle utilisant des techniques de chromatographie liquide haute performance (HPLC) et de chromatographie en phase gazeuse (GC) pour garantir la pureté et la cohérence . Le composé est souvent produit comme un matériau de référence certifié pour une utilisation dans les tests analytiques .

Analyse Des Réactions Chimiques

Types de réactions : Le N-Désméthylflunitrazepam subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent convertir le N-Désméthylflunitrazepam en d'autres dérivés de benzodiazépine.

Substitution : Les réactions de substitution peuvent modifier les groupes fonctionnels attachés au noyau benzodiazépine.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les acides forts, les bases et les agents oxydants. Les conditions de réaction impliquent généralement des températures et des pressions contrôlées pour assurer les transformations chimiques souhaitées .

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de benzodiazépine, tels que le 3-hydroxy-désméthylflunitrazepam et d'autres composés apparentés .

4. Applications de la recherche scientifique

Le N-Désméthylflunitrazepam a plusieurs applications de recherche scientifique, notamment :

Biologie : Étudié pour ses effets sur le récepteur GABA A et son rôle dans la modulation de la neurotransmission.

Médecine : Investigué pour ses effets thérapeutiques potentiels et son rôle de métabolite du flunitrazepam.

5. Mécanisme d'action

Le N-Désméthylflunitrazepam exerce ses effets en se liant aux récepteurs benzodiazépine BNZ1 et BNZ2, qui sont couplés aux récepteurs GABA A . Cette liaison renforce les effets du GABA, un neurotransmetteur inhibiteur, en augmentant son affinité pour le récepteur GABA. Le résultat est l'ouverture du canal chlorure, conduisant à l'hyperpolarisation de la membrane cellulaire et à la prévention de toute excitation supplémentaire .

Composés similaires :

Flunitrazepam : Le composé parent dont le N-Désméthylflunitrazepam est dérivé.

3-Hydroxyflunitrazepam : Un autre métabolite du flunitrazepam présentant des propriétés pharmacologiques similaires.

Nitrazolam : Un dérivé de benzodiazépine ayant des effets similaires sur le récepteur GABA A.

Unicité : Le N-Désméthylflunitrazepam est unique en raison de son affinité de liaison spécifique pour le récepteur GABA A et de son rôle de métabolite majeur du flunitrazepam. Sa structure chimique et son profil pharmacologique distincts en font un composé précieux pour la recherche scientifique et les applications analytiques .

Comparaison Avec Des Composés Similaires

Flunitrazepam: The parent compound from which N-Desmethylflunitrazepam is derived.

3-Hydroxyflunitrazepam: Another metabolite of flunitrazepam with similar pharmacological properties.

Nitrazolam: A benzodiazepine derivative with similar effects on the GABA A receptor.

Uniqueness: N-Desmethylflunitrazepam is unique due to its specific binding affinity for the GABA A receptor and its role as a major metabolite of flunitrazepam. Its distinct chemical structure and pharmacological profile make it a valuable compound for scientific research and analytical applications .

Propriétés

IUPAC Name |

5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGIGRDYBQPXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180268 | |

| Record name | Norflunitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2558-30-7 | |

| Record name | Desmethylflunitrazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2558-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norflunitrazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002558307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norflunitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFLUNITRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/055XLQ0YQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)